molecular formula C8H8ClNO B14656269 (3-Methylphenyl)carbamyl chloride CAS No. 51028-34-3

(3-Methylphenyl)carbamyl chloride

Cat. No.: B14656269
CAS No.: 51028-34-3
M. Wt: 169.61 g/mol
InChI Key: MQHNVGGXFWMGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Tolylcarbamoyl chloride: is an organic compound with the molecular formula C8H8ClNO. It is a derivative of carbamic acid and is characterized by the presence of a tolyl group attached to the nitrogen atom and a chlorine atom attached to the carbonyl carbon. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolylcarbamoyl chloride can be synthesized through the reaction of m-toluidine with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction proceeds as follows:

m-Toluidine+Phosgenem-Tolylcarbamoyl chloride+Hydrochloric acid\text{m-Toluidine} + \text{Phosgene} \rightarrow \text{m-Tolylcarbamoyl chloride} + \text{Hydrochloric acid} m-Toluidine+Phosgene→m-Tolylcarbamoyl chloride+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of m-Tolylcarbamoyl chloride involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is conducted at controlled temperatures, typically between 0°C and 10°C, to minimize the formation of by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-Tolylcarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form m-toluidine and carbon dioxide.

    Reduction: It can be reduced to m-toluidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form ureas.

    Alcohols: Requires the presence of a base such as pyridine to form carbamates.

    Thiols: Reacts in the presence of a base to form thiocarbamates.

Major Products:

Scientific Research Applications

m-Tolylcarbamoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Tolylcarbamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form stable carbamate and urea linkages .

Comparison with Similar Compounds

    m-Toluoyl chloride: Similar in structure but lacks the carbamoyl group.

    m-Tolyl isocyanate: Contains an isocyanate group instead of a carbamoyl chloride group.

    m-Tolylcarbamic acid: The corresponding acid form of m-Tolylcarbamoyl chloride.

Uniqueness: m-Tolylcarbamoyl chloride is unique due to its ability to form stable carbamate and urea linkages, making it a valuable intermediate in organic synthesis. Its reactivity towards various nucleophiles allows for the synthesis of a wide range of derivatives, which are useful in pharmaceuticals, agrochemicals, and other industrial applications .

Properties

CAS No.

51028-34-3

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-(3-methylphenyl)carbamoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H,10,11)

InChI Key

MQHNVGGXFWMGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.